Cas no 1179234-00-4 ((4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine)

(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine is a fluorinated aromatic amine derivative featuring a pyridine moiety, offering potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both fluorine and methyl substituents on the phenyl ring enhances its electron-withdrawing and steric properties, which may influence reactivity in coupling or substitution reactions. The pyridinyl group introduces nitrogen-based coordination potential, broadening its applicability in ligand design or catalysis. The propylamine chain provides flexibility for further functionalization. This compound’s structural features make it a candidate for exploratory research in medicinal chemistry, particularly in the development of bioactive molecules targeting central nervous system or enzyme modulation pathways.
(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine structure
1179234-00-4 structure
Product name:(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine
CAS No:1179234-00-4
MF:C16H19FN2
Molecular Weight:258.333867311478
CID:5157395
PubChem ID:50988334

(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine 化学的及び物理的性質

名前と識別子

    • [(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methyl](propyl)amine
    • (4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine
    • インチ: 1S/C16H19FN2/c1-3-8-19-16(14-5-4-9-18-11-14)13-6-7-15(17)12(2)10-13/h4-7,9-11,16,19H,3,8H2,1-2H3
    • InChIKey: GMWHHVFUOYFQOD-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C)C(C1C=NC=CC=1)NCCC

計算された属性

  • 精确分子量: 258.15322678g/mol
  • 同位素质量: 258.15322678g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 259
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 24.9

(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-145842-2.5g
[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl](propyl)amine
1179234-00-4
2.5g
$2211.0 2023-05-26
Enamine
EN300-145842-50mg
[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl](propyl)amine
1179234-00-4
50mg
$948.0 2023-09-29
Enamine
EN300-145842-10000mg
[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl](propyl)amine
1179234-00-4
10000mg
$4852.0 2023-09-29
Enamine
EN300-145842-5.0g
[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl](propyl)amine
1179234-00-4
5g
$3273.0 2023-05-26
Enamine
EN300-145842-0.1g
[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl](propyl)amine
1179234-00-4
0.1g
$993.0 2023-05-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00973237-1g
[(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methyl](propyl)amine
1179234-00-4 95%
1g
¥5579.0 2023-04-05
Enamine
EN300-145842-0.5g
[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl](propyl)amine
1179234-00-4
0.5g
$1084.0 2023-05-26
Enamine
EN300-145842-500mg
[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl](propyl)amine
1179234-00-4
500mg
$1084.0 2023-09-29
Enamine
EN300-145842-2500mg
[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl](propyl)amine
1179234-00-4
2500mg
$2211.0 2023-09-29
Enamine
EN300-145842-1.0g
[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl](propyl)amine
1179234-00-4
1g
$1129.0 2023-05-26

(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine 関連文献

(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amineに関する追加情報

Comprehensive Overview of (4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine (CAS No. 1179234-00-4)

(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine, identified by its CAS number 1179234-00-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique molecular structure combining a pyridine ring, a fluorinated phenyl group, and a propylamine side chain, making it a subject of interest for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility and bioactive properties, which align with current trends in small-molecule therapeutics and targeted drug delivery systems.

The compound's synthetic pathway and physicochemical properties have been extensively studied to optimize its yield and purity. With a molecular formula of C16H19FN2, it exhibits moderate lipophilicity, which is crucial for its membrane permeability in biological systems. Recent studies highlight its potential role in modulating central nervous system (CNS) targets, a hot topic in neuroscience research. This aligns with growing public interest in neurodegenerative disease treatments and cognitive enhancers, frequently searched terms in academic and medical communities.

In the context of green chemistry and sustainable synthesis, 1179234-00-4 has been evaluated for its environmental footprint. Innovations in catalytic methods and solvent-free reactions have reduced waste generation during its production, addressing the demand for eco-friendly chemical processes. These advancements resonate with the global push toward sustainable pharmaceuticals, a trending topic in both industry and consumer discussions.

Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize (4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine. Its stability under various pH conditions and thermal profiles are critical for formulation development, a key focus area for pharmaceutical scientists. The compound’s compatibility with excipients and controlled-release matrices further enhances its applicability in drug delivery technologies.

From a commercial perspective, CAS 1179234-00-4 is cataloged by major chemical suppliers as a high-purity reference standard, catering to laboratories engaged in method validation and quality control. Its niche applications in medicinal chemistry and preclinical research make it a valuable asset for academic and industrial R&D teams. The compound’s relevance to personalized medicine and orphan drug development also positions it within cutting-edge healthcare trends.

Future research directions for 1179234-00-4 may explore its structure-activity relationships (SAR) to refine its selectivity for specific biological targets. Collaborative efforts between computational chemists and experimentalists could leverage AI-driven molecular modeling to accelerate its development, a strategy increasingly adopted in modern drug discovery. As the scientific community continues to investigate its full potential, this compound remains a promising candidate for addressing unmet medical needs.

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